![molecular formula C18H28O3 B14209702 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid CAS No. 827325-76-8](/img/structure/B14209702.png)
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid is a complex organic compound with the molecular formula C18H30O3. It is characterized by a cyclopentyl ring with a ketone group and a pent-2-en-1-yl substituent, connected to an oct-2-enoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions, often involving the use of cyclopentadiene and suitable dienophiles under Diels-Alder reaction conditions.
Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions, using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Attachment of the Pent-2-en-1-yl Substituent: This step involves the addition of the pent-2-en-1-yl group through alkylation reactions, using appropriate alkyl halides and strong bases like sodium hydride (NaH).
Formation of the Oct-2-enoic Acid Chain: The final step involves the formation of the oct-2-enoic acid chain through esterification and subsequent hydrolysis reactions, using reagents like sulfuric acid (H2SO4) and water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound is studied for its role as a plant metabolite and its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid involves its interaction with specific molecular targets and pathways. As a plant metabolite, it may interact with enzymes involved in plant growth and development, influencing processes such as cell division and differentiation. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to stress responses and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoic acid: This compound is structurally similar but lacks the double bond in the octanoic acid chain.
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoate: The conjugate base of the acid form, often studied in different pH conditions.
Uniqueness
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
827325-76-8 |
|---|---|
Fórmula molecular |
C18H28O3 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
8-[(1S,2S)-3-oxo-2-pent-2-enylcyclopentyl]oct-2-enoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,9,12,15-16H,2,4-6,8,10-11,13-14H2,1H3,(H,20,21)/t15-,16-/m0/s1 |
Clave InChI |
UUKUPIWCMBYBLB-HOTGVXAUSA-N |
SMILES isomérico |
CCC=CC[C@H]1[C@H](CCC1=O)CCCCCC=CC(=O)O |
SMILES canónico |
CCC=CCC1C(CCC1=O)CCCCCC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
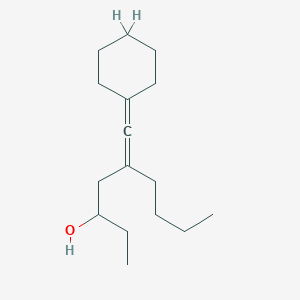
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)

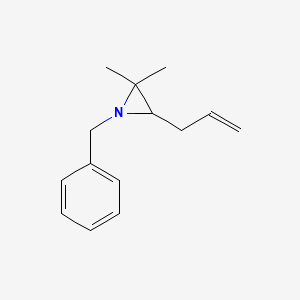
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
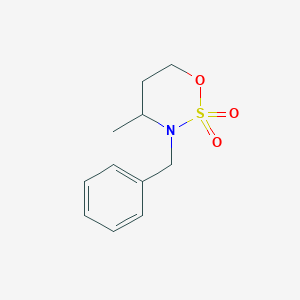
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)
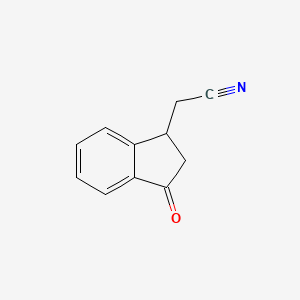
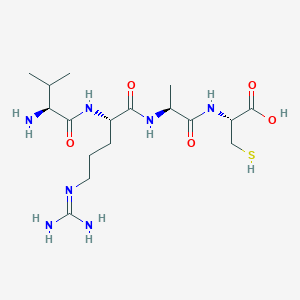
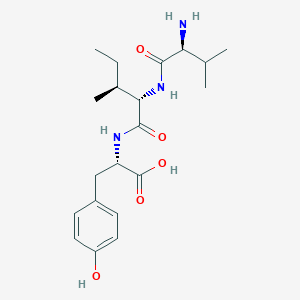
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
